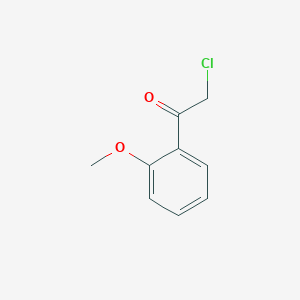

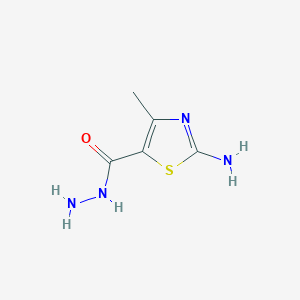

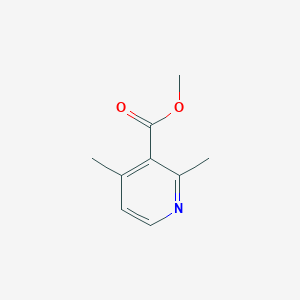

![molecular formula C12H6S3 B1620656 4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene CAS No. 67466-80-2](/img/structure/B1620656.png)

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

Overview

Description

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is a planar, electron-rich compound that plays a foundational role in the assembly of covalent organic frameworks (COFs). Its full π-conjugation is essential for facilitating electron transfer, making it a valuable building block in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[1,2-c:3,4-c’:5,6-c’‘]trithiophene can be synthesized through a series of steps involving the use of benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene-2,5,8-tricarbaldehyde and [1,1’:4’,1’‘]-terphenyl-4,4’'-dicarbonitrile. The reaction conditions typically involve the use of a sp2 carbon-conjugated COF assembly process .

Industrial Production Methods

While specific industrial production methods for benzo[1,2-c:3,4-c’:5,6-c’']trithiophene are not widely documented, the compound’s synthesis in a laboratory setting often involves palladium-catalyzed methylations of corresponding hexabromides .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its selective oxidation of organic sulfides when combined with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl .

Common Reagents and Conditions

Oxidation: TEMPO and O2 are commonly used reagents for the selective oxidation of organic sulfides.

Reduction: Palladium-catalyzed reactions are often employed.

Substitution: Various alkyl halides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene has a wide range of scientific research applications:

Chemistry: It is used in the assembly of covalent organic frameworks (COFs) for photocatalysis.

Biology: Its electron-rich properties make it useful in biological electron transfer studies.

Industry: Used in the production of organic photovoltaics and other electronic materials.

Mechanism of Action

The mechanism of action of benzo[1,2-c:3,4-c’:5,6-c’‘]trithiophene involves its full π-conjugation, which facilitates electron transfer. This property is crucial for its role in photocatalysis and other electron transfer processes. TEMPO mediates hole transfer between benzo[1,2-c:3,4-c’:5,6-c’']trithiophene and organic sulfides, incorporating oxygen atoms into sulfoxides via an electron transfer pathway .

Comparison with Similar Compounds

Similar Compounds

- Benzo[a]anthracene

- Benzo[b]fluoranthene

- Benzo[e]pyrene

- Naphtho[2,1-b:3,4-b’]bisthieno[3,2-b]benzothiophene

Uniqueness

Benzo[1,2-c:3,4-c’:5,6-c’']trithiophene is unique due to its planar, electron-rich structure and full π-conjugation, which are essential for its role in electron transfer and photocatalysis. Its ability to facilitate selective oxidation of organic sulfides sets it apart from other similar compounds .

Properties

IUPAC Name |

4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZUTJPYADZZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CSC=C3C4=CSC=C4C2=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376215 | |

| Record name | benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67466-80-2 | |

| Record name | benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

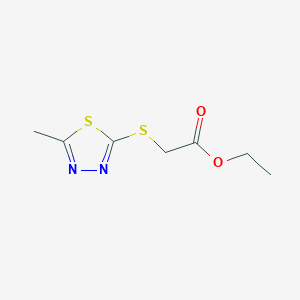

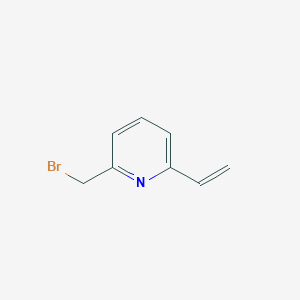

![5-o-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1620577.png)

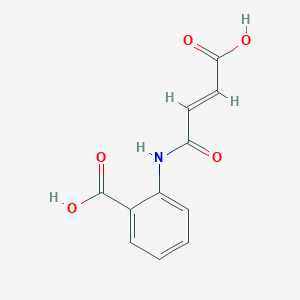

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/new.no-structure.jpg)